Hexa-2,4-diene-1,6-disulfonic acid
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Overview
Description
Hexa-2,4-diene-1,6-disulfonic acid is an organic compound with the molecular formula C6H10O6S2. It is characterized by the presence of two sulfonic acid groups attached to a diene structure, specifically at the 1 and 6 positions of the hexa-2,4-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexa-2,4-diene-1,6-disulfonic acid typically involves the sulfonation of hexa-2,4-diene. One common method is the reaction of hexa-2,4-diene with sulfur trioxide (SO3) in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic addition of the sulfonic acid groups to the diene structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the sulfonation process .
Chemical Reactions Analysis
Types of Reactions
Hexa-2,4-diene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include sulfonate salts, sulfonic acid derivatives, and substituted dienes .
Scientific Research Applications
Hexa-2,4-diene-1,6-disulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s sulfonic acid groups make it useful in biochemical assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of hexa-2,4-diene-1,6-disulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Hexa-2,4-dienoic acid: Similar structure but lacks sulfonic acid groups.
Hexa-2,4-dien-1-ol: Contains hydroxyl groups instead of sulfonic acid groups.
2,4-Hexadiene: A simpler diene structure without additional functional groups.
Uniqueness
Hexa-2,4-diene-1,6-disulfonic acid is unique due to the presence of two sulfonic acid groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Properties
CAS No. |
824405-50-7 |
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Molecular Formula |
C6H10O6S2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
hexa-2,4-diene-1,6-disulfonic acid |
InChI |
InChI=1S/C6H10O6S2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-4H,5-6H2,(H,7,8,9)(H,10,11,12) |
InChI Key |
MYHDDVIQSUGJGN-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CC=CCS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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